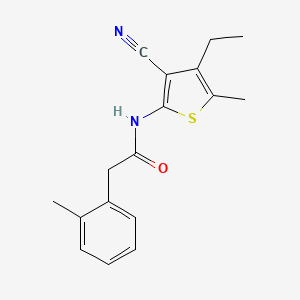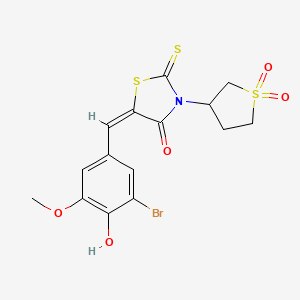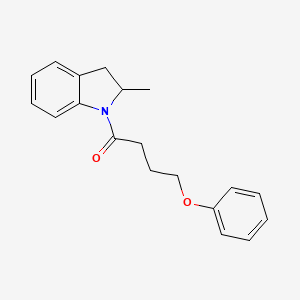
4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine, also known as BTFM, is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
作用机制
The mechanism of action of 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide signaling.
Biochemical and physiological effects:
4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine has also been shown to modulate the expression of certain genes involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
One advantage of using 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine in lab experiments is its specificity for certain enzymes and proteins, which allows for the selective inhibition of these targets. However, one limitation of using 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine is its potential toxicity, which may limit its use in certain experiments or in vivo studies.
未来方向
There are several future directions for the study of 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine. One direction is the development of more potent and selective analogs of 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine for use in cancer treatment and other applications. Another direction is the study of the effects of 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine on other enzymes and proteins in the body, which may lead to the discovery of new targets for drug development. Additionally, the potential use of 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine in combination with other drugs or therapies for cancer treatment should be explored.
合成方法
4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)morpholine with 2-butoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-aminobenzoyl chloride with 2-(trifluoromethyl)morpholine in the presence of a base and a coupling agent such as N,N'-dicyclohexylcarbodiimide.
科学研究应用
4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. 4-(2-butoxybenzoyl)-2-(trifluoromethyl)morpholine has also been studied for its potential use as a tool to study the function of certain proteins and enzymes in the body.
属性
IUPAC Name |
(2-butoxyphenyl)-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c1-2-3-9-22-13-7-5-4-6-12(13)15(21)20-8-10-23-14(11-20)16(17,18)19/h4-7,14H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURIOPSCCXGNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5309996.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)

![N-[2-(1-benzyl-4-piperidinyl)ethyl]-2-morpholinecarboxamide dihydrochloride](/img/structure/B5310012.png)

![methyl 2-[(3S*,4R*)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-6-methylpyrimidine-4-carboxylate](/img/structure/B5310028.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5310030.png)
![N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5310036.png)
![2-{4-[(benzylamino)methyl]-5-bromo-2-methoxyphenoxy}acetamide](/img/structure/B5310042.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310051.png)
![ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate](/img/structure/B5310074.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5310084.png)
![2-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5310100.png)